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Head-to-Head Comparison: Tyk2-IN-15 and BMS-
986165
A Comparative Analysis of Two Tyrosine Kinase 2 (Tyk2) Inhibitors for Researchers and Drug

Development Professionals

Introduction

Tyrosine kinase 2 (Tyk2) has emerged as a critical therapeutic target in the treatment of a

range of autoimmune and inflammatory diseases. As a member of the Janus kinase (JAK)

family, Tyk2 plays a pivotal role in the signaling pathways of key cytokines such as interleukin

(IL)-12, IL-23, and type I interferons.[1][2][3] The development of selective Tyk2 inhibitors offers

the potential for targeted immunomodulation while avoiding the broader immunosuppressive

effects associated with less selective JAK inhibitors. This guide provides a head-to-head

comparison of two such inhibitors: Tyk2-IN-15 and BMS-986165 (deucravacitinib),

summarizing the available experimental data to inform research and development efforts.

It is important to note that publicly available data for Tyk2-IN-15 is limited, restricting a

comprehensive comparative analysis. In contrast, BMS-986165 has undergone extensive

preclinical and clinical evaluation, resulting in a wealth of available data. This guide presents all

accessible information for a transparent comparison.
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The following tables summarize the available biochemical, cellular, and pharmacokinetic data

for Tyk2-IN-15 and BMS-986165.

Table 1: Biochemical Activity

Parameter Tyk2-IN-15
BMS-986165
(Deucravacitinib)

Target
Tyk2 JH2 (pseudokinase)

domain

Tyk2 JH2 (pseudokinase)

domain

Mechanism of Action Selective inhibitor Allosteric inhibitor

Binding Affinity (Ki) Data not available 0.02 nM[4][5]

Biochemical IC50 ≤ 10 nM (for Tyk2-JH2)
0.2 nM (for recombinant Tyk2

pseudokinase domain)[6][7]

Table 2: Cellular Activity
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Parameter Tyk2-IN-15
BMS-986165
(Deucravacitinib)

Cellular Assays Data not available

Inhibition of cytokine-driven

cellular signaling (IL-23, IL-12,

Type I IFN)

Cellular IC50 Data not available

2-14 nM (for IL-23, IL-12, and

Type I IFN-driven cellular

signaling)[4][8]

STAT Phosphorylation

Inhibition
Data not available

IC50s = 1-6 nM (for IFN-α-

induced STAT1, -2, -3, and -5

phosphorylation in human

PBMCs)[6]

IC50 = 5 nM (for IL-12-induced

STAT4 phosphorylation in NK-

92 cells)[6][7]

IC50 = 11 nM (for IL-12-

induced IFN-γ production in

human PBMCs)[6][7]

Table 3: In Vivo Efficacy (Murine Psoriasis Model)

Parameter Tyk2-IN-15
BMS-986165
(Deucravacitinib)

Model Data not available IL-23-induced acanthosis

Dosing Data not available
15 mg/kg and 30 mg/kg twice

daily (oral)

Efficacy Data not available

Dose-dependent protection

from acanthosis; 30 mg/kg

dose more effective than anti-

IL-23 adnectin positive control.

[8]
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Table 4: Human Pharmacokinetics (Single Dose)

Parameter Tyk2-IN-15
BMS-986165
(Deucravacitinib)

Bioavailability Data not available 99%[9]

Protein Binding Data not available 82-90%[9]

Metabolism Data not available Liver (primarily CYP1A2)[9]

Elimination Half-life Data not available 10 hours[9]

Excretion Data not available Feces, urine[9]

Experimental Protocols
Detailed experimental protocols for Tyk2-IN-15 are not publicly available. The following are

representative methodologies for key experiments used to characterize Tyk2 inhibitors.

Biochemical Kinase Inhibition Assay (Representative
Protocol)
This protocol describes a common method to determine the in vitro potency of an inhibitor

against a purified kinase.

Reagents and Materials:

Purified recombinant Tyk2 enzyme.

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01%

Brij-35).[10]

ATP solution.

Peptide substrate (e.g., a fluorescently labeled synthetic peptide).[11]

Test inhibitor (Tyk2-IN-15 or BMS-986165) serially diluted in DMSO.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://en.wikipedia.org/wiki/Deucravacitinib
https://en.wikipedia.org/wiki/Deucravacitinib
https://en.wikipedia.org/wiki/Deucravacitinib
https://en.wikipedia.org/wiki/Deucravacitinib
https://en.wikipedia.org/wiki/Deucravacitinib
https://www.benchchem.com/product/b15136287?utm_src=pdf-body
https://tools.thermofisher.com/content/sfs/manuals/TYK2_LanthaScreen_Activity.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7265552/
https://www.benchchem.com/product/b15136287?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15136287?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stop solution (e.g., EDTA).

384-well assay plates.

Microplate reader capable of detecting the assay signal (e.g., fluorescence,

luminescence).

Procedure:

1. Add kinase reaction buffer to the wells of a 384-well plate.

2. Add the serially diluted test inhibitor to the appropriate wells. Include a DMSO-only control

(vehicle).

3. Add the purified Tyk2 enzyme to all wells except for the negative control.

4. Initiate the kinase reaction by adding the ATP and peptide substrate solution.

5. Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

6. Stop the reaction by adding the stop solution.

7. Read the plate on a microplate reader to measure the extent of substrate phosphorylation.

8. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle

control.

9. Determine the IC50 value by fitting the data to a dose-response curve using non-linear

regression analysis.

Cellular STAT Phosphorylation Assay (Representative
Protocol)
This protocol outlines a method to measure the ability of an inhibitor to block cytokine-induced

STAT phosphorylation in a cellular context.

Reagents and Materials:
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Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., NK-92).

Cell culture medium.

Cytokine stimulant (e.g., IFN-α, IL-12).

Test inhibitor (Tyk2-IN-15 or BMS-986165) serially diluted.

Fixation and permeabilization buffers.

Fluorescently labeled antibodies against phosphorylated STAT proteins (e.g., anti-

pSTAT4).

Flow cytometer.

Procedure:

1. Plate the cells in a 96-well plate.

2. Pre-incubate the cells with serially diluted test inhibitor or vehicle (DMSO) for a specified

time (e.g., 1-2 hours).

3. Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).

4. Fix and permeabilize the cells according to the manufacturer's protocol.

5. Stain the cells with the fluorescently labeled anti-phospho-STAT antibody.

6. Analyze the cells by flow cytometry to quantify the level of STAT phosphorylation in the cell

population.

7. Calculate the percent inhibition of STAT phosphorylation for each inhibitor concentration.

8. Determine the cellular IC50 value by plotting the data and using non-linear regression.
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Caption: Tyk2 Signaling Pathway and Point of Inhibition.

General Experimental Workflow for Kinase Inhibitor
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Caption: General workflow for the evaluation of kinase inhibitors.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b15136287?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15136287?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Logical Relationship of Comparison
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Caption: Logical structure of the comparative analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Current understanding of the role of tyrosine kinase 2 signaling in immune responses -
PMC [pmc.ncbi.nlm.nih.gov]

2. The Role of TYK2 in Immunology [learnabouttyk2.com]

3. Tyrosine kinase 2 - Wikipedia [en.wikipedia.org]

4. abmole.com [abmole.com]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b15136287?utm_src=pdf-body-img
https://www.benchchem.com/product/b15136287?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8790287/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8790287/
https://www.learnabouttyk2.com/
https://en.wikipedia.org/wiki/Tyrosine_kinase_2
https://www.abmole.com/products/bms-986165.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15136287?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. selleckchem.com [selleckchem.com]

6. caymanchem.com [caymanchem.com]

7. a2bchem.com [a2bchem.com]

8. Deucravacitinib (BMS-986165) | TYK2 (tyrosine kinase 2) inhibitor | CAS 1609392-27-9
|BMS986165; Tyk2-IN-4 | InvivoChem [invivochem.com]

9. Deucravacitinib - Wikipedia [en.wikipedia.org]

10. tools.thermofisher.com [tools.thermofisher.com]

11. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross
Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [head-to-head comparison of Tyk2-IN-15 and BMS-
986165]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15136287#head-to-head-comparison-of-tyk2-in-15-
and-bms-986165]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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